molecular formula C13H8ClN3O B14227116 3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole CAS No. 830321-60-3

3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole

Cat. No.: B14227116
CAS No.: 830321-60-3
M. Wt: 257.67 g/mol
InChI Key: OWNIDZYCHJNLLZ-UHFFFAOYSA-N
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Description

3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors This compound is particularly interesting due to its incorporation of a benzoxazole moiety, which is a heterocyclic compound containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole typically involves the diazotization of 4-chloroaniline followed by a coupling reaction with 2,1-benzoxazole. The process can be summarized as follows:

    Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 2,1-benzoxazole in an alkaline medium (usually sodium hydroxide, NaOH) to form the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group (-N=N-) can lead to the formation of amines.

    Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products

    Oxidation: Depending on the conditions, oxidation can lead to the formation of nitroso or nitro derivatives.

    Reduction: Reduction typically yields aromatic amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a dye and a reagent in various chemical reactions.

    Biology: Employed in staining techniques for microscopy and as a marker in biological assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of colored materials, such as textiles and inks.

Mechanism of Action

The mechanism of action of 3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole is primarily based on its ability to interact with biological molecules through its azo group. The compound can undergo reduction in biological systems to form aromatic amines, which can then interact with various cellular targets. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Chloro-benzothiazol-2-ylazo)-4-hydroxy-chromen-2-one
  • 4-Hydroxy-3-(6-nitro-benzothiazol-2-ylazo)-chromen-2-one

Uniqueness

3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole is unique due to its specific combination of a benzoxazole moiety and a 4-chlorophenyl group. This combination imparts distinct chemical properties and potential applications that are not found in other similar compounds. For example, the presence of the benzoxazole ring enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

830321-60-3

Molecular Formula

C13H8ClN3O

Molecular Weight

257.67 g/mol

IUPAC Name

2,1-benzoxazol-3-yl-(4-chlorophenyl)diazene

InChI

InChI=1S/C13H8ClN3O/c14-9-5-7-10(8-6-9)15-16-13-11-3-1-2-4-12(11)17-18-13/h1-8H

InChI Key

OWNIDZYCHJNLLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C=C1)N=NC3=CC=C(C=C3)Cl

Origin of Product

United States

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